N-(4,7-dimethyl-1,3-benzothiazol-2-yl)pentanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(4,7-dimethyl-1,3-benzothiazol-2-yl)pentanamide” is a compound that contains a benzothiazole core, which is a heterocyclic compound with a five-membered C3NS ring . The benzothiazole core is fused to a benzene ring, making it an aromatic compound . The compound also contains a pentanamide group .
Molecular Structure Analysis
Benzothiazoles consist of a 5-membered 1,3-thiazole ring fused to a benzene ring. The nine atoms of the bicycle and the attached substituents are coplanar . The molecular formula of “this compound” is C16H12N4OS2 .Physical And Chemical Properties Analysis
The compound has a density of 1.5±0.1 g/cm3, a molar refractivity of 97.2±0.3 cm3, and a polar surface area of 124 Å2 . It also has a molar volume of 227.7±3.0 cm3 .Scientific Research Applications
Therapeutic Potential and Applications
Benzothiazole derivatives, including N-(4,7-dimethyl-1,3-benzothiazol-2-yl)pentanamide, have shown a broad spectrum of biological and pharmacological activities. These compounds are integral to a variety of natural products and pharmaceutical agents, exhibiting antitumor, antimicrobial, anti-inflammatory, antidiabetic, antiviral, and other therapeutic capabilities.
Anticancer and Antitumor Activities
Benzothiazoles, particularly the 2-arylbenzothiazole moiety, are under development for the treatment of cancer due to their potential antitumor agents. Their structural simplicity and ease of synthesis make them attractive candidates for developing new chemotherapeutic agents (Kamal et al., 2015; Ahmed et al., 2012).
Antimicrobial and Antiviral Agents
The antimicrobial and antiviral capacities of benzothiazole derivatives are significant in addressing the global concern of multi-drug resistant pathogens and emerging diseases like COVID-19. These derivatives, including Schiff bases, azo dyes, and metal complexes, have shown different modes of action against microorganisms and viruses (Elamin et al., 2020).
Amyloid Imaging in Alzheimer's Disease
Benzothiazole derivatives have been explored as imaging agents in Alzheimer's disease, particularly for measuring amyloid in vivo in the brain. The development of amyloid imaging ligands like N-methyl [11C] 2-(4'-methylaminophenyl)-6-hydroxy-benzothiazole (11C-PIB) signifies the role of benzothiazole compounds in early detection and evaluation of antiamyloid therapies (Nordberg, 2007).
Broad Pharmacological Importance
Benzothiazole derivatives have been recognized for their wide range of pharmacological activities. These compounds serve as a basis for the development of new drugs targeting various diseases, including cancer, bacterial and viral infections, and neurodegenerative diseases. The diversity in biological activity is attributed to the structural versatility and the ability to interact with different biological targets (Irfan et al., 2019; Asif & Imran, 2020).
Mechanism of Action
Target of Action
The compound “N-(4,7-dimethyl-1,3-benzothiazol-2-yl)pentanamide” belongs to the class of benzothiazoles, which are known to have diverse biological activities . Benzothiazoles have been found to have anti-tubercular properties, suggesting that they may target Mycobacterium tuberculosis .
Biochemical Pathways
Benzothiazoles have been found to affect various biochemical pathways. For instance, some benzothiazoles have been found to inhibit the enzyme DprE1, which is involved in the cell wall biosynthesis of Mycobacterium tuberculosis .
Result of Action
Based on the known activities of benzothiazoles, it could potentially have antimicrobial or antitubercular effects .
Properties
IUPAC Name |
N-(4,7-dimethyl-1,3-benzothiazol-2-yl)pentanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2OS/c1-4-5-6-11(17)15-14-16-12-9(2)7-8-10(3)13(12)18-14/h7-8H,4-6H2,1-3H3,(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHUCZHZEOOKAPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=NC2=C(C=CC(=C2S1)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.